(2-(Carboxymethyl)phenyl)propanal
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Overview
Description
(2-(Carboxymethyl)phenyl)propanal is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . . This compound features a phenyl ring substituted with a carboxymethyl group and a propanal group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-(Carboxymethyl)phenyl)propanal can be synthesized through various synthetic routes. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable carbonyl compound . The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the Grignard reaction or other suitable synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(Carboxymethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: (2-(Carboxymethyl)phenyl)propanoic acid.
Reduction: (2-(Carboxymethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2-(Carboxymethyl)phenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Carboxymethyl)phenyl)propanal depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons and is converted to a primary alcohol. The phenyl ring’s electrophilic aromatic substitution involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Similar structure but lacks the carboxymethyl group.
Phenylacetic acid: Similar structure but lacks the aldehyde group.
Cinnamaldehyde: Contains a phenyl ring with an aldehyde group but has a different substitution pattern.
Uniqueness
(2-(Carboxymethyl)phenyl)propanal is unique due to the presence of both a carboxymethyl group and an aldehyde group on the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[2-(3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H12O3/c12-7-3-6-9-4-1-2-5-10(9)8-11(13)14/h1-2,4-5,7H,3,6,8H2,(H,13,14) |
InChI Key |
POBXBBRDXWFJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)CC(=O)O |
Origin of Product |
United States |
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